4-methoxy-3-methyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide
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Overview
Description
4-methoxy-3-methyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide is a complex organic compound that features a tetrazole ring, a sulfonamide group, and a methoxy-substituted benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-methyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide typically involves multiple steps. One common approach is to start with the preparation of the tetrazole ring, which can be synthesized using a click chemistry approach involving azides and alkynes . The sulfonamide group can be introduced through a reaction with sulfonyl chlorides under basic conditions. The methoxy and methyl groups are usually introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors for the click chemistry step and continuous flow reactors for the sulfonamide formation. Solvent selection and purification methods such as recrystallization or chromatography would also be critical to ensure the final product’s quality.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-3-methyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Conditions involving nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while reduction of a nitro group would yield an amine derivative.
Scientific Research Applications
4-methoxy-3-methyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-methoxy-3-methyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes or receptors that typically interact with carboxylate groups. This binding can inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Tetrazole Derivatives: Compounds like 5-phenyltetrazole share the tetrazole ring structure and exhibit similar chemical reactivity.
Sulfonamides: Compounds such as sulfanilamide share the sulfonamide group and have similar biological activities.
Methoxybenzenes: Compounds like anisole share the methoxy-substituted benzene ring and exhibit similar aromatic chemistry.
Uniqueness
4-methoxy-3-methyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide is unique due to the combination of its functional groups, which confer a distinct set of chemical and biological properties. The presence of the tetrazole ring, in particular, allows for unique interactions with biological targets that are not possible with other similar compounds .
Properties
IUPAC Name |
4-methoxy-3-methyl-N-[(1-phenyltetrazol-5-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3S/c1-12-10-14(8-9-15(12)24-2)25(22,23)17-11-16-18-19-20-21(16)13-6-4-3-5-7-13/h3-10,17H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSSVPJBFDRBMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC2=NN=NN2C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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